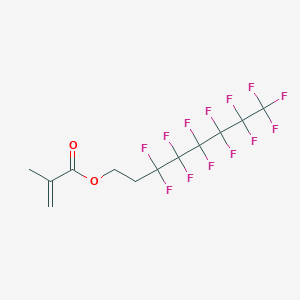
2-氟苯三氟甲基
描述
2-Fluorobenzotrifluoride is a useful research compound. Its molecular formula is C7H4F4 and its molecular weight is 164.1 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Fluorobenzotrifluoride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10314. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Fluorobenzotrifluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluorobenzotrifluoride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
作用机制
Target of Action
2-Fluorobenzotrifluoride is a chemical compound used primarily as a building block in organic synthesis . The primary targets of this compound are the molecules or structures it reacts with during synthesis. Specific targets can vary depending on the particular reaction or synthesis process .
Mode of Action
The mode of action of 2-Fluorobenzotrifluoride involves its interaction with other molecules in a chemical reaction. For instance, it has been used in the synthesis of 2,2′-bis(trifluoromethylphenoxy)biphenyl via a nucleophilic aromatic substitution reaction with 2,2′-biphenol . In this reaction, the 2-Fluorobenzotrifluoride molecule interacts with the 2,2′-biphenol molecule, leading to the formation of the desired product .
Biochemical Pathways
The specific pathways affected would depend on the nature of the synthesized compound .
Result of Action
The result of 2-Fluorobenzotrifluoride’s action is the formation of new compounds through chemical reactions. For example, it has been used to synthesize 2,2′-bis(trifluoromethylphenoxy)biphenyl . The molecular and cellular effects of its action would depend on the properties of the synthesized compound .
生化分析
Biochemical Properties
2-Fluorobenzotrifluoride plays a significant role in biochemical reactions, particularly in the context of microbial defluorination. It has been observed that certain microbes, such as Pseudomonas putida, can defluorinate 2-Fluorobenzotrifluoride, leading to the release of fluoride ions . This interaction is facilitated by specific enzymes that catalyze the defluorination process. The compound’s interaction with these enzymes highlights its potential role in environmental bioremediation.
Cellular Effects
The effects of 2-Fluorobenzotrifluoride on various cell types and cellular processes are noteworthy. In microbial cells, the compound can induce defluorination reactions, which are crucial for the detoxification of fluorinated organic compounds . This process can influence cell signaling pathways and gene expression related to fluoride ion transport and metabolism. Additionally, the presence of 2-Fluorobenzotrifluoride can affect cellular metabolism by altering the activity of enzymes involved in the glycolytic pathway .
Molecular Mechanism
At the molecular level, 2-Fluorobenzotrifluoride exerts its effects through binding interactions with specific enzymes and proteins. The compound’s ability to undergo nucleophilic aromatic substitution reactions allows it to interact with various biomolecules, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and cellular function, particularly in the context of microbial defluorination.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluorobenzotrifluoride can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of byproducts . Long-term studies have shown that the presence of 2-Fluorobenzotrifluoride can have lasting effects on cellular function, particularly in microbial systems where defluorination processes are ongoing .
Dosage Effects in Animal Models
The effects of 2-Fluorobenzotrifluoride vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic effects . Studies have shown that high doses of 2-Fluorobenzotrifluoride can cause adverse effects, including enzyme inhibition and disruption of metabolic pathways . These findings highlight the importance of dosage control in experimental settings.
Metabolic Pathways
2-Fluorobenzotrifluoride is involved in several metabolic pathways, particularly those related to its defluorination. The compound interacts with enzymes such as cytochrome P450, which catalyze its metabolism and facilitate the release of fluoride ions . These metabolic processes can affect the overall metabolic flux and levels of metabolites within the cell.
Transport and Distribution
Within cells and tissues, 2-Fluorobenzotrifluoride is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of 2-Fluorobenzotrifluoride are crucial for its biochemical activity and effects on cellular function.
Subcellular Localization
The subcellular localization of 2-Fluorobenzotrifluoride is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. Understanding the subcellular localization of 2-Fluorobenzotrifluoride is essential for elucidating its role in cellular processes and metabolic pathways.
属性
IUPAC Name |
1-fluoro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVGHYOIWIALFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059940 | |
| Record name | Benzene, 1-fluoro-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392-85-8 | |
| Record name | 2-Fluorobenzotrifluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=392-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-fluoro-2-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000392858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluorobenzotrifluoride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10314 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-fluoro-2-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-fluoro-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,α,2-tetrafluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.256 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the fluorine-fluorine coupling constant (JFF) in 2-Fluorobenzotrifluoride unique and what does it tell us about the molecule's structure?
A1: The JFF in 2-Fluorobenzotrifluoride, specifically between the fluorine atom at the 2-position and the fluorines of the CF3 group, exhibits an unusual temperature dependence. [] This behavior, not commonly observed in other molecules, provides valuable insights into the compound's structural dynamics. Research suggests the presence of two distinct rotational conformations for the CF3 group relative to the benzene ring. [] The relative stability of these conformations is influenced by steric interactions between the CF3 group and the substituents at the 2- and 6-positions on the benzene ring. The observed temperature dependence of JFF arises from the thermal equilibrium between these conformations. [] Essentially, as temperature changes, the molecule shifts its preference for one conformation over another, directly impacting the JFF value.
Q2: How does the size of the substituent at the 6-position on the benzene ring influence the JFF in 2-Fluorobenzotrifluoride?
A2: Studies have shown a correlation between the size of the substituent at the 6-position of the benzene ring and the magnitude of the JFF in 2-Fluorobenzotrifluoride. [] As the size of the 6-substituent increases, the JFF value also tends to increase. This observation suggests that larger substituents at the 6-position create greater steric hindrance, influencing the preferred rotational conformation of the CF3 group and thereby impacting the JFF. [] This finding highlights the significant role steric effects play in shaping the molecular behavior of 2-Fluorobenzotrifluoride.
Q3: Can 2-Fluorobenzotrifluoride be used as a starting material to synthesize other useful compounds?
A3: Yes, 2-Fluorobenzotrifluoride serves as a key starting material in the synthesis of Beflubutamid, a novel herbicide. [] The synthesis involves a multi-step process where 2-Fluorobenzotrifluoride is first nitrated and subsequently reduced to form 4-fluoro-3-trifluoromethylaniline. [] This intermediate then undergoes diazotization, hydrolysis, and further reactions to ultimately yield Beflubutamid. [] This example demonstrates the utility of 2-Fluorobenzotrifluoride as a building block in organic synthesis for the development of compounds with potential agricultural applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
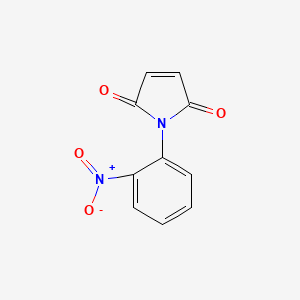

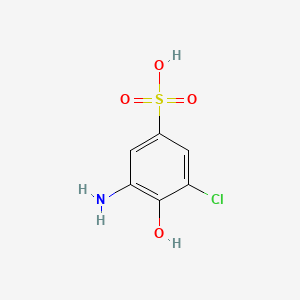
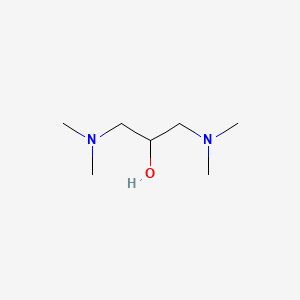
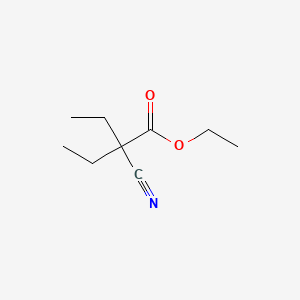




![[1,1'-Biphenyl]-3,3'-diamine](/img/structure/B1329427.png)


